molecular formula C18H20N2O B11846651 3-((2-(Benzyloxy)ethyl)(phenyl)amino)propanenitrile

3-((2-(Benzyloxy)ethyl)(phenyl)amino)propanenitrile

Cat. No.: B11846651
M. Wt: 280.4 g/mol
InChI Key: DQZNQXJGUTZORD-UHFFFAOYSA-N
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Description

3-((2-(Benzyloxy)ethyl)(phenyl)amino)propanenitrile is an organic compound with the molecular formula C18H20N2O. This compound is characterized by the presence of a benzyloxy group, a phenyl group, and a nitrile group. It is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(Benzyloxy)ethyl)(phenyl)amino)propanenitrile typically involves the reaction of benzyloxyethylamine with phenylacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-((2-(Benzyloxy)ethyl)(phenyl)amino)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as halides or amines replace the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Sodium iodide (NaI), Ammonia (NH3)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Halides, Amines

Scientific Research Applications

3-((2-(Benzyloxy)ethyl)(phenyl)amino)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((2-(Benzyloxy)ethyl)(phenyl)amino)propanenitrile involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the nitrile group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propionitrile: A simple aliphatic nitrile with similar reactivity but lacking the benzyloxy and phenyl groups.

    Aminopropionitrile: Contains an amino group instead of the benzyloxy group, leading to different reactivity and applications.

    Malononitrile: A dinitrile compound with different chemical properties and uses.

Uniqueness

3-((2-(Benzyloxy)ethyl)(phenyl)amino)propanenitrile is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of both benzyloxy and phenyl groups provides additional sites for chemical modification, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

3-[N-(2-phenylmethoxyethyl)anilino]propanenitrile

InChI

InChI=1S/C18H20N2O/c19-12-7-13-20(18-10-5-2-6-11-18)14-15-21-16-17-8-3-1-4-9-17/h1-6,8-11H,7,13-16H2

InChI Key

DQZNQXJGUTZORD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCN(CCC#N)C2=CC=CC=C2

Origin of Product

United States

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